1-(5-Methylpyrimidin-4-yl)ethanone
Overview
Description
1-(5-Methylpyrimidin-4-yl)ethanone is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.15 g/mol. The purity is usually 95%.
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Biological Activity
1-(5-Methylpyrimidin-4-yl)ethanone, a compound with potential biological significance, has garnered attention in various fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may function as an enzyme inhibitor or receptor antagonist , affecting various biochemical pathways. The presence of the methyl group may influence its binding affinity and selectivity towards molecular targets, which is crucial for its therapeutic efficacy.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. It has demonstrated effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antibiotic therapies.
Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Bacillus subtilis | 16 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways.
Case Study: Anticancer Effects
A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in significant cell death at concentrations ranging from 50 to 100 µM. The mechanism was linked to the activation of caspase pathways, which are crucial for programmed cell death.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of appropriate pyrimidine derivatives with ethanone precursors. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry have been employed to confirm its structure and purity.
Ongoing Research Directions
Research is ongoing to explore the full spectrum of biological activities associated with this compound. Current investigations include:
- Structure-Activity Relationship (SAR) studies to optimize its efficacy.
- In vivo studies to assess pharmacokinetics and toxicity.
- Exploration of its potential as a lead compound in drug development for infectious diseases and cancer therapies.
Properties
IUPAC Name |
1-(5-methylpyrimidin-4-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-3-8-4-9-7(5)6(2)10/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPRPAWYCBJUMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743167 | |
Record name | 1-(5-Methylpyrimidin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
932738-65-3 | |
Record name | 1-(5-Methylpyrimidin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.